molecular formula C20H21BrN2OS B11995593 9-Bromo-5-cyclohexyl-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

9-Bromo-5-cyclohexyl-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

Cat. No.: B11995593
M. Wt: 417.4 g/mol
InChI Key: VPCLSNRAGIGHQA-UHFFFAOYSA-N
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Description

9-Bromo-5-cyclohexyl-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a bromine atom, a cyclohexyl group, and a thienyl group attached to a pyrazolo[1,5-C][1,3]benzoxazine core. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-5-cyclohexyl-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazine Core: This step involves the cyclization of appropriate precursors to form the benzoxazine ring. Reagents such as phenols and amines are often used under acidic or basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazines and diketones.

    Bromination: The bromine atom is introduced via electrophilic bromination using reagents like bromine or N-bromosuccinimide (NBS).

    Attachment of the Cyclohexyl and Thienyl Groups: These groups are typically introduced through substitution reactions, often using Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thienyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the bromine atom or the benzoxazine ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under conditions such as heating or using catalysts.

Major Products

    Oxidation: Oxidized derivatives of the thienyl group.

    Reduction: Reduced forms of the benzoxazine ring or the bromine atom.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 9-Bromo-5-cyclohexyl-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. Its structure allows it to interact with proteins, nucleic acids, and other biomolecules, making it useful in drug discovery and development.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-Bromo-5-cyclohexyl-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(2-thienyl)-1,3-benzoxazole: Similar in structure but lacks the cyclohexyl and pyrazole groups.

    2-(2-Thienyl)-1,3-benzoxazine: Lacks the bromine and cyclohexyl groups.

    5-Cyclohexyl-2-(2-thienyl)-1,3-benzoxazine: Lacks the bromine and pyrazole groups.

Uniqueness

9-Bromo-5-cyclohexyl-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is unique due to the presence of all three functional groups: bromine, cyclohexyl, and thienyl, along with the pyrazole and benzoxazine rings. This combination of functional groups provides a unique set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21BrN2OS

Molecular Weight

417.4 g/mol

IUPAC Name

9-bromo-5-cyclohexyl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C20H21BrN2OS/c21-14-8-9-18-15(11-14)17-12-16(19-7-4-10-25-19)22-23(17)20(24-18)13-5-2-1-3-6-13/h4,7-11,13,17,20H,1-3,5-6,12H2

InChI Key

VPCLSNRAGIGHQA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

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